molecular formula C20H15ClO3 B6411764 3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid, 95% CAS No. 1262006-89-2

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid, 95%

Cat. No. B6411764
CAS RN: 1262006-89-2
M. Wt: 338.8 g/mol
InChI Key: LKKFJUAUUUJSAK-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid, or 3-BPCA, is an organic compound belonging to the group of benzoic acids. It is a white crystalline solid with a melting point of 100-103°C and a molecular weight of 248.63 g/mol. 3-BPCA is primarily used as an intermediate in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in various reactions, and as a laboratory reagent.

Scientific Research Applications

3-BPCA has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a laboratory reagent. Additionally, 3-BPCA has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

Mechanism of Action

3-BPCA is a benzoic acid, which means that it is capable of forming hydrogen bonds with other molecules. As such, it can act as a proton donor or acceptor in various reactions, allowing it to function as a catalyst in organic synthesis. Additionally, 3-BPCA can act as a Lewis acid, meaning that it can accept electrons from other molecules, allowing it to act as a catalyst in various reactions.
Biochemical and Physiological Effects
3-BPCA has not been found to have any significant biochemical or physiological effects in humans or animals. It is not known to have any toxic effects, and it has not been found to have any mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

3-BPCA is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under most conditions. Additionally, it can be used as a catalyst in a variety of reactions, allowing for the synthesis of a wide range of compounds. However, it is important to note that 3-BPCA is a strong acid, and it can cause skin and eye irritation. Therefore, it is important to use caution when working with this compound.

Future Directions

There are a number of potential future directions for research involving 3-BPCA. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of new biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents. Finally, it could be used as a catalyst in a variety of reactions, allowing for the synthesis of a wide range of compounds.

Synthesis Methods

3-BPCA can be synthesized through various methods, such as the Friedel-Crafts acylation reaction, the acylation of benzyl alcohol, and the esterification of 3-chlorobenzoic acid. The Friedel-Crafts acylation reaction is the most common method for synthesizing 3-BPCA. In this reaction, an aromatic compound, such as benzene, is reacted with an acyl halide, such as 3-chlorobenzoic acid, in the presence of an aluminum chloride catalyst. The product of this reaction is 3-BPCA.

properties

IUPAC Name

3-chloro-5-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKFJUAUUUJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692235
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid

CAS RN

1262006-89-2
Record name 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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